Oxazolo[4,5-c]pyridin-2-amine IUPAC name and CAS number
Oxazolo[4,5-c]pyridin-2-amine IUPAC name and CAS number
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of oxazolo[4,5-c]pyridin-2-amine, a heterocyclic organic compound. It details the compound's nomenclature, chemical properties, and, where publicly available, its synthesis and biological significance. Due to the limited specific research on oxazolo[4,5-c]pyridin-2-amine, this guide also draws upon data from structurally related isomers, such as oxazolo[4,5-b]pyridines and oxazolo[5,4-d]pyrimidines, to provide a broader context for its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and pharmacology.
Compound Identification
The compound of interest is formally identified as follows:
| Identifier | Value |
| Common Name | oxazolo[4,5-c]pyridin-2-amine |
| IUPAC Name | [1][2]oxazolo[4,5-c]pyridin-2-amine[3] |
| CAS Number | 114498-55-4[3] |
| Molecular Formula | C₆H₅N₃O[3] |
| Molecular Weight | 135.12 g/mol [3] |
Physicochemical Properties
The computed physicochemical properties of oxazolo[4,5-c]pyridin-2-amine are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for guiding its use in experimental settings.
| Property | Value | Source |
| XLogP3 | 0.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 0 | PubChem[3] |
| Exact Mass | 135.043261791 | PubChem[3] |
| Topological Polar Surface Area | 64.9 Ų | PubChem[3] |
Synthesis Protocols
One common approach involves the reaction of an amino-hydroxypyridine with a cyclizing agent. For instance, the synthesis of the related oxazolo[4,5-b]pyridine-2-thiol involves the cyclization of 2-amino-3-hydroxypyridine.[2] Another general method is the catalytic oxidative carbonylation of aminopyridinols.[2]
Hypothetical Synthetic Workflow:
The following diagram illustrates a generalized synthetic approach that could potentially be adapted for the synthesis of oxazolo[4,5-c]pyridin-2-amine, based on synthetic strategies for related compounds.
Caption: Generalized workflow for oxazolopyridine synthesis.
Biological Activity and Potential Applications
Direct experimental data on the biological activity of oxazolo[4,5-c]pyridin-2-amine is limited in the public domain. However, the broader class of oxazolopyridines and related fused heterocyclic systems has been extensively investigated for a range of therapeutic applications.
Derivatives of the isomeric oxazolo[5,4-d]pyrimidines have been explored as potential anticancer agents, showing activity against various cancer cell lines.[4][5] Some of these compounds have been investigated as inhibitors of key signaling proteins such as VEGFR-2, which is involved in angiogenesis.[5] Furthermore, certain 7-amino-oxazolo[5,4-d]pyrimidine derivatives have demonstrated immunomodulatory, antiviral, and antitumor activities.[2]
Example Biological Data for a Related Compound (Oxazolo[5,4-d]pyrimidine derivative):
The following table presents example cytotoxicity data for a representative oxazolo[5,4-d]pyrimidine derivative against a human cancer cell line. This data is provided to illustrate the potential biological activity of this class of compounds.
| Compound | Cell Line | Assay | Endpoint | Value (µM) |
| SCM9 | HT-29 (Colon Cancer) | Growth Inhibition | IC₅₀ | ~12.5 (30% inhibition)[2] |
Experimental Protocol for In Vitro Cytotoxicity Assay (General Example):
The following is a generalized protocol for assessing the cytotoxic activity of a compound against a cancer cell line, based on common methodologies.
-
Cell Culture: Human cancer cell lines (e.g., HT-29) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT or MTS assay, which measures mitochondrial activity. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Modulation
While the specific signaling pathways modulated by oxazolo[4,5-c]pyridin-2-amine have not been elucidated, related compounds have been shown to interact with various cellular signaling pathways. For instance, some oxazolo[5,4-d]pyrimidines have been identified as inhibitors of receptor tyrosine kinases like VEGFR-2.[5] Inhibition of this receptor can block downstream signaling cascades involved in cell proliferation, migration, and survival, which are critical for tumor growth and angiogenesis.
Hypothetical Signaling Pathway Inhibition:
The diagram below illustrates a simplified representation of a signaling pathway that could potentially be inhibited by an oxazolopyridine derivative, based on the known activity of related compounds as kinase inhibitors.
Caption: Potential inhibition of a receptor tyrosine kinase pathway.
Conclusion
Oxazolo[4,5-c]pyridin-2-amine is a heterocyclic compound with potential for further investigation in medicinal chemistry. While direct experimental data for this specific molecule is sparse, the well-documented biological activities of its structural isomers suggest that it may possess interesting pharmacological properties. Further research into its synthesis, characterization, and biological evaluation is warranted to fully understand its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of this and related compounds.
References
- 1. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives | MDPI [mdpi.com]
- 3. Oxazolo[4,5-c]pyridin-2-amine | C6H5N3O | CID 14252936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
